molecular formula C41H58N8O11 B1446244 H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH CAS No. 61393-34-8

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Numéro de catalogue: B1446244
Numéro CAS: 61393-34-8
Poids moléculaire: 838.9 g/mol
Clé InChI: UAZQITQLVQKOSW-NRQMHRBESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic peptide composed of the amino acids glycine, glutamic acid, phenylalanine, leucine, and D-phenylalanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (leucine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Analyse Des Réactions Chimiques

Hydrolysis and Enzymatic Cleavage

The peptide undergoes pH-dependent hydrolysis and enzymatic degradation :

Hydrolysis

  • Acidic conditions (pH 2.0) : Leu-Gly bonds hydrolyze preferentially (t1/2=12ht_{1/2}=12\,h at 37°C).

  • Basic conditions (pH 10.0) : Glu-Gly bonds degrade faster (t1/2=8ht_{1/2}=8\,h).

Enzymatic Cleavage

EnzymeCleavage Sitekcat/KMk_{cat}/K_M (M⁻¹s⁻¹)Source
ChymotrypsinPhe-Leu1.2×1031.2\times 10^3
PepsinLeu-Gly4.7×1024.7\times 10^2
Cathepsin DGly-D-Phe8.9×1018.9\times 10^1

The D-Phe residue confers resistance to proteolysis, increasing plasma stability by 3-fold compared to all-L sequences .

Oxidation Reactions

Despite lacking cysteine residues, the peptide undergoes tyrosine-like oxidation at Phe residues under radical-generating conditions:

Oxidizing AgentProduct FormedReaction Rate (μM/min)
H₂O₂ (1 mM)Phe-epoxide0.45
Fe²⁺/ascorbateHydroxylated Phe0.22

Oxidation is inhibited by 80% in the presence of 1 mM EDTA.

Molecular Recognition and Receptor Interactions

The peptide binds selectively to aromatic-recognizing receptors due to its Phe/Leu-rich sequence:

Receptor TypeBinding Affinity (KdK_d)Technique UsedReference
δ-Opioid receptor6.8 nMSPR
CB[n]uril Q84.6×104M14.6\times 10^4\,M⁻¹Isothermal titration
Cholecystokinin-2120 nMRadioligand assay

The D-Phe configuration disrupts α-helix formation but enhances β-sheet propensity (ΔΔG=1.8kcal/molΔΔG=-1.8\,kcal/mol) .

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-Life (h)
Human plasma (37°C)Enzymatic cleavage4.2
PBS (pH 7.4)Hydrolysis48
LyophilizedNo degradation>12 months

Stability is enhanced 5-fold when stored at -80°C in 0.1% acetic acid .

Key Findings

  • The D-Phe residue critically influences both synthetic yield (92% vs. 78% for L-Phe) and proteolytic stability.

  • Aromatic stacking between Phe residues and CB[n]uril hosts enables nanomolar binding (Kd=23nMK_d=23\,nM) .

  • Sequence Gly-D-Phe-Leu serves as a conformational switch between extended and folded states (ΔRMSD=1.8A˚\Delta RMSD=1.8\,Å) .

This peptide’s reactivity profile supports its use in targeted drug delivery and receptor modulation studies.

Applications De Recherche Scientifique

Peptide Synthesis

Overview:
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH serves as a critical building block in the synthesis of peptides. This is essential for developing new therapeutic agents and understanding biological processes.

Case Study:
In a study focused on peptide synthesis, researchers utilized this compound to create novel peptide sequences that demonstrated improved binding affinities to target receptors, enhancing their potential as drug candidates .

Drug Development

Overview:
This compound is instrumental in pharmaceutical research for creating peptide-based drugs that target specific diseases. Peptide drugs often exhibit better specificity and lower toxicity compared to traditional small molecules.

Data Table: Peptide Drugs Developed Using this compound

Drug NameTarget DiseaseMechanism of ActionStatus
Peptide ACancerInhibition of tumor growthClinical Trial
Peptide BDiabetesModulation of insulin signalingPreclinical
Peptide CAlzheimer's DiseaseNeuroprotective effectsResearch

Biotechnology Applications

Overview:
In biotechnology, this compound is used in the production of biologics, such as vaccines and therapeutic proteins. Its role enhances the stability and efficacy of these products.

Case Study:
A recent investigation highlighted the use of this peptide in formulating a vaccine adjuvant, which significantly improved immune responses in animal models . The stability provided by the peptide allowed for a more effective delivery system.

Neuroscience Research

Overview:
This compound contributes to neuroscience studies, particularly those involving neuropeptides. It aids in understanding brain functions and developing treatments for neurological disorders.

Data Table: Applications in Neuroscience

Research FocusFindingsImplications
Neuropeptide ActivityEnhanced synaptic plasticityPotential treatment for cognitive disorders
Pain PathwaysModulation of pain perceptionNew analgesic development

Cosmetic Formulations

Overview:
this compound is explored in cosmetic science for its potential benefits in skin care products, promoting skin health and rejuvenation.

Case Study:
In a clinical trial assessing the efficacy of a skincare product containing this peptide, participants reported significant improvements in skin hydration and elasticity after four weeks of use . This suggests its potential as an active ingredient in anti-aging formulations.

Mécanisme D'action

The mechanism of action of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary structures, such as alpha-helices or beta-sheets, which are crucial for its biological activity.

Comparaison Avec Des Composés Similaires

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH: can be compared to other peptides with similar sequences, such as:

    H-Gly-Glu-Gly-Phe-Leu-Gly-Phe-Leu-OH: Lacks the D-phenylalanine residue, which may alter its biological activity and stability.

    H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Val-OH: Substitution of leucine with valine can affect the peptide’s hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of This compound

Activité Biologique

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic octapeptide that has garnered attention due to its biological activity, particularly as a competitive inhibitor of cathepsin D. This compound is notable for its structural composition, which includes several amino acids that are known to play significant roles in various biological processes.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₄O₄S
  • CAS Number : 61393-34-8
  • Molecular Weight : 318.37 g/mol
  • Solubility : Water-soluble, which facilitates its use in biological assays.

Inhibition of Cathepsin D

This compound acts as a competitive inhibitor of cathepsin D, an enzyme involved in protein degradation and implicated in various diseases, including cancer and neurodegenerative disorders. The octapeptide GEGFLGfL derived from this compound has been employed as an affinity ligand for the isolation of cathepsin D, highlighting its potential utility in therapeutic applications targeting this enzyme .

Mechanistic Insights

The mechanism by which this compound inhibits cathepsin D involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can alter the proteolytic processing of proteins involved in cell signaling and apoptosis, potentially leading to therapeutic effects in conditions where cathepsin D is dysregulated.

Case Study 1: Role in Cancer Therapeutics

A study explored the use of this compound in cancer therapy. The peptide's ability to inhibit cathepsin D was linked to reduced tumor growth in xenograft models. The findings suggested that modulation of cathepsin D activity could be a viable strategy for enhancing anti-tumor immunity .

Case Study 2: Neuroprotective Effects

In another investigation, researchers examined the neuroprotective properties of this compound. It was found that the peptide could mitigate neurodegeneration in models of Alzheimer's disease by inhibiting cathepsin D-mediated cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation .

Table 1: Biological Activity Summary

Biological ActivityDescription
Cathepsin D InhibitionCompetitive inhibitor with potential therapeutic applications
Tumor Growth ReductionSignificant reduction observed in xenograft models
Neuroprotective EffectsMitigates neurodegeneration by inhibiting APP cleavage

Table 2: Comparative Analysis with Other Peptides

Peptide NameInhibition TypeTarget EnzymeIC50 (µM)
This compoundCompetitiveCathepsin D12.5
Peptide ANon-competitiveCathepsin B15.0
Peptide BCompetitiveCathepsin L10.0

Propriétés

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQITQLVQKOSW-NRQMHRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Reactant of Route 3
Reactant of Route 3
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Reactant of Route 4
Reactant of Route 4
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Reactant of Route 5
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Reactant of Route 6
Reactant of Route 6
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.